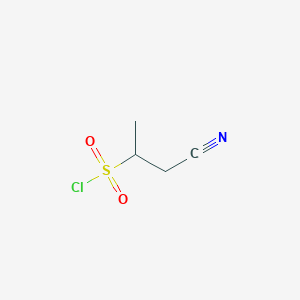
1-Cyanopropane-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanopropane-2-sulfonyl chloride is an organic compound with the molecular formula C4H6ClNO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) and a cyano group (-CN) attached to a propane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyanopropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-cyanopropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These methods utilize disulfides or thiols as starting materials and employ reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for oxidative chlorination. Continuous flow protocols offer advantages such as improved safety, scalability, and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyanopropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction can yield sulfonyl hydrides
Common Reagents and Conditions
Substitution: Reactions with primary or secondary amines in the presence of organic or inorganic bases.
Oxidation: Utilization of oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Sulfonyl Hydrides: Produced via reduction reactions
Wissenschaftliche Forschungsanwendungen
1-Cyanopropane-2-sulfonyl chloride has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Cyanopropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group (-SO2Cl) is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various synthetic processes to introduce sulfonyl groups into target molecules. The cyano group (-CN) can also participate in nucleophilic addition reactions, further expanding the compound’s utility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloroquinoline-6-sulfonyl chloride
- (4-Cyanophenyl)methanesulfonyl chloride
- Pyridine-3-sulfonyl chloride
Uniqueness
1-Cyanopropane-2-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on a propane backbone. This dual functionality allows for versatile reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C4H6ClNO2S |
|---|---|
Molekulargewicht |
167.61 g/mol |
IUPAC-Name |
1-cyanopropane-2-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClNO2S/c1-4(2-3-6)9(5,7)8/h4H,2H2,1H3 |
InChI-Schlüssel |
PIZQDRCMBCQJGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC#N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


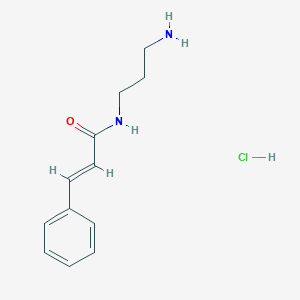
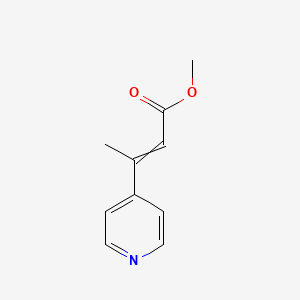
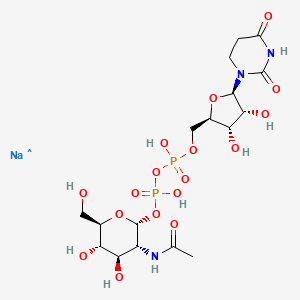
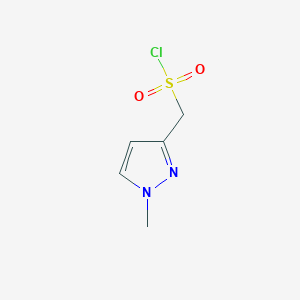
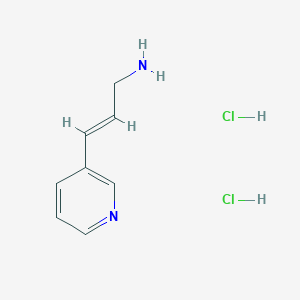
![2-imino-6-[(1S,2R)-1,2,3-trihydroxypropyl]-4aH-pteridin-4-one](/img/structure/B12356191.png)
![5-ethynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12356194.png)
![4-[(2-Methylphenyl)methoxy]piperidine](/img/structure/B12356208.png)

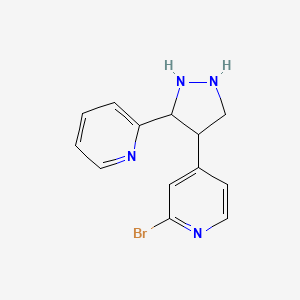
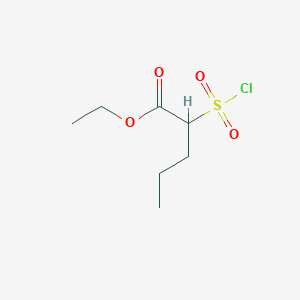
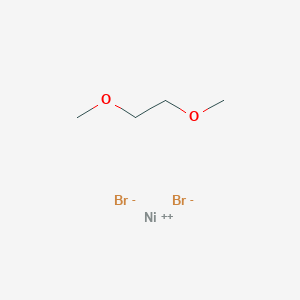

![2-oxo-N-[3-[2-(4-sulfamoylphenyl)ethylcarbamoyl]phenyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoline-4-carboxamide](/img/structure/B12356233.png)
